molecular formula C7H14ClNO2 B2996435 (3R,5S)-5-Methylpiperidine-3-carboxylic acid;hydrochloride CAS No. 2187426-52-2

(3R,5S)-5-Methylpiperidine-3-carboxylic acid;hydrochloride

Cat. No. B2996435
CAS RN: 2187426-52-2
M. Wt: 179.64
InChI Key: BKDSFSVHZDQILN-RIHPBJNCSA-N
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Description

(3R,5S)-5-Methylpiperidine-3-carboxylic acid;hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as (3R,5S)-5-methylpiperidine-3-carboxylic acid hydrochloride or simply as (3R,5S)-MPC. It is a chiral compound that is commonly used in the synthesis of other chemical compounds, particularly in the pharmaceutical industry.

Scientific Research Applications

(3R,5S)-MPC has several scientific research applications. It is commonly used in the synthesis of other chemical compounds, particularly in the pharmaceutical industry. It is also used as a chiral auxiliary in asymmetric synthesis reactions. Additionally, (3R,5S)-MPC has been shown to have potential applications in the field of catalysis. It has been used as a catalyst in various reactions, including the aldol reaction and the Mannich reaction.

Mechanism of Action

The mechanism of action of (3R,5S)-MPC is not well understood. However, it is believed to act as a chiral auxiliary in asymmetric synthesis reactions. It has been shown to enhance the enantioselectivity of several reactions. Additionally, (3R,5S)-MPC has been shown to have catalytic activity in several reactions, although the exact mechanism of this activity is not known.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of (3R,5S)-MPC. However, it has been shown to be non-toxic and non-carcinogenic. Additionally, it has been shown to be stable under various conditions, including high temperatures and pH.

Advantages and Limitations for Lab Experiments

One of the advantages of (3R,5S)-MPC is its high purity and stability. This makes it an ideal compound for use in lab experiments. Additionally, its chiral nature makes it useful as a chiral auxiliary in asymmetric synthesis reactions. However, one of the limitations of (3R,5S)-MPC is its limited solubility in water, which can make it difficult to use in certain reactions.

Future Directions

There are several future directions for the research on (3R,5S)-MPC. One direction is to explore its potential applications in the field of catalysis. Another direction is to investigate its potential as a chiral auxiliary in asymmetric synthesis reactions. Additionally, further research is needed to understand the mechanism of action of (3R,5S)-MPC and its biochemical and physiological effects.
Conclusion:
In conclusion, (3R,5S)-5-Methylpiperidine-3-carboxylic acid;hydrochloride is a chiral compound that has several scientific research applications. Its synthesis method has been optimized to achieve high yields and purity of the final product. It has potential applications in the field of catalysis and as a chiral auxiliary in asymmetric synthesis reactions. Further research is needed to understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

The synthesis of (3R,5S)-MPC involves the reaction of 5-methylpiperidine-3-carboxylic acid with hydrochloric acid. The reaction is carried out under specific conditions, including temperature, pressure, and pH. The yield of the reaction is dependent on the reaction conditions and the purity of the starting materials. The synthesis method of (3R,5S)-MPC has been optimized to achieve high yields and purity of the final product.

properties

IUPAC Name

(3R,5S)-5-methylpiperidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-2-6(7(9)10)4-8-3-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDSFSVHZDQILN-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CNC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,5S)-5-Methylpiperidine-3-carboxylic acid;hydrochloride

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